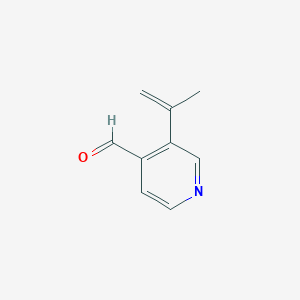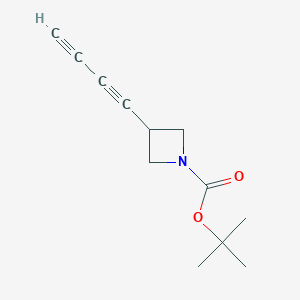
(3R)-4-azido-3-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-azido-3-hydroxybutanenitrile is an organic compound characterized by the presence of an azido group, a hydroxyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-hydroxybutanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (3R)-3-hydroxybutanenitrile.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of (3R)-4-azido-3-oxobutanenitrile.
Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-4-azido-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s reactivity and interactions.
Nitrile Group: Can act as an electrophile in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxybutanenitrile: Lacks the azido group, making it less reactive in certain applications.
(3R)-4-amino-3-hydroxybutanenitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness
(3R)-4-azido-3-hydroxybutanenitrile is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C4H6N4O |
|---|---|
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
(3R)-4-azido-3-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2/t4-/m1/s1 |
InChI-Schlüssel |
HBRGVTLYZNPAFJ-SCSAIBSYSA-N |
Isomerische SMILES |
C(C#N)[C@H](CN=[N+]=[N-])O |
Kanonische SMILES |
C(C#N)C(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)


![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)

![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)



